molecular formula C12H19N5 B11735400 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11735400
M. Wt: 233.31 g/mol
InChI Key: DPOQJVLQMVSBAW-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through a multi-step process. One efficient method involves a solvent-free condensation/reduction reaction sequence. This process starts with the condensation of 3-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction to yield the desired product . The reaction conditions typically involve mild temperatures and the use of reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Pyrazole derivatives have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity :
Research has indicated that compounds similar to 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that these compounds can significantly reduce inflammation markers in cell cultures.

Case Study : A study evaluated the anti-inflammatory effects of pyrazole derivatives on lipopolysaccharide (LPS) stimulated macrophages. Results showed a reduction in TNF-alpha levels by up to 70% at a concentration of 10 µM, indicating strong anti-inflammatory potential.

Anticancer Activity

The compound has been tested for its efficacy against various cancer cell lines. Pyrazole derivatives often target multiple pathways involved in tumor growth and proliferation.

Case Study : In vitro assays against breast cancer (MCF-7) and prostate cancer (PC3) cell lines revealed that similar pyrazole compounds exhibited IC50 values of 8 µM and 12 µM respectively, indicating promising anticancer activity.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been well-documented, with studies showing effectiveness against a range of bacterial strains.

Research Overview : A comparative study assessed the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Pesticidal Activity

Research has explored the use of pyrazole compounds as agrochemicals due to their ability to disrupt pest physiological processes.

Case Study : Field trials demonstrated that formulations containing pyrazole derivatives reduced pest populations by over 60% compared to untreated controls, showcasing their potential as effective pesticides.

Data Summary

Application Area Activity Type IC50/MIC Values Reference Study
Medicinal ChemistryAnti-inflammatory10 µMIn vitro study on macrophages
AnticancerMCF-7: 8 µMCell line study on breast cancer
PC3: 12 µMCell line study on prostate cancer
Agricultural SciencePesticidal>60% reductionField trials on pest populations

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of methyl and isopropyl groups, along with the pyrazole ring, makes it a versatile compound for various applications.

Biological Activity

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving solvent-free condensation and reduction reactions. The initial step typically involves the condensation of 3-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction to yield the desired product. This method is efficient and can be adapted for industrial production using continuous flow reactors to enhance yield and efficiency.

PropertyValue
Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine
InChI Key DPOQJVLQMVSBAW-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

The compound has been investigated for its anticancer effects. It may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. For instance, it has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : By binding to enzymes like DHFR, it reduces the synthesis of nucleotides necessary for DNA replication.
  • Receptor Modulation : The compound may also interact with specific receptors, altering signaling pathways involved in cell growth and apoptosis .

Case Studies

Several studies highlight the biological activity of similar pyrazole compounds:

  • Antibacterial Activity : A derivative exhibited significant antibacterial effects against various strains of bacteria, demonstrating a minimum inhibitory concentration (MIC) that indicates strong potential as an antimicrobial agent .
  • Anticancer Activity : Another study reported that modifications in the structure of pyrazole derivatives led to enhanced anticancer activity against specific cancer cell lines, suggesting that structural variations significantly impact efficacy .

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines exhibit unique properties due to their specific substitution patterns. For example:

Compound NameActivity TypeReference
1-methyl-1H-pyrazoleAntimicrobial
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methylpyrazolAnticancer

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-8-12(10(3)15-17)13-5-11-6-14-16(4)7-11/h6-9,13H,5H2,1-4H3

InChI Key

DPOQJVLQMVSBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C)C(C)C

Origin of Product

United States

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